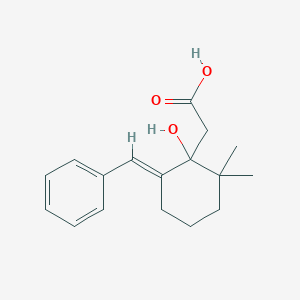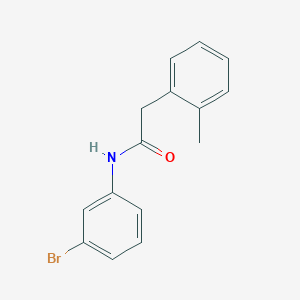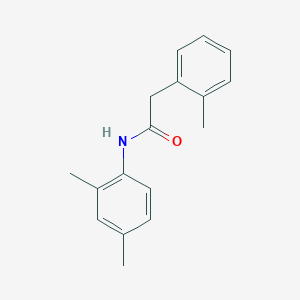
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether, also known as BPEE, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPEE is a small molecule that exhibits unique properties, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is not fully understood. However, it has been proposed that 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to modulate the expression of various genes involved in cancer progression, including NF-κB, Akt, and ERK1/2.
Biochemical and Physiological Effects:
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to modulate the expression of various cytokines, including IL-6 and TNF-α, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is its ability to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for drug development. However, one of the limitations of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether. One direction is the development of more potent and selective 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether analogs for the treatment of various cancers and inflammatory diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether in vivo to determine its efficacy and safety. Additionally, the potential use of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether as a chemotherapeutic agent in combination with other drugs is an area of interest for future research.
Conclusion:
In conclusion, 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is a promising compound that exhibits significant anti-tumor, anti-inflammatory, and anti-oxidant properties. Its unique properties make it a potential candidate for drug development. The synthesis method of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry. Further research is needed to fully understand the mechanism of action of 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether and its potential applications in the treatment of various diseases.
Synthesis Methods
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether can be synthesized using a two-step process. The first step involves the synthesis of 2,4-dimethylphenyl ether, which can be achieved by reacting 2,4-dimethylphenol with thionyl chloride in the presence of a base. The second step involves the reaction of 2,4-dimethylphenyl ether with 4-benzylpiperazine and ethyl oxalyl chloride in the presence of a base to yield 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
Product Name |
2-(4-Benzyl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-17-8-9-20(18(2)14-17)25-16-21(24)23-12-10-22(11-13-23)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
XSXHJHVQXNVVKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)



